molecular formula C14H11F2NO B1634410 2-fluoro-N-(4-fluorobenzyl)benzamide

2-fluoro-N-(4-fluorobenzyl)benzamide

Cat. No.: B1634410
M. Wt: 247.24 g/mol
InChI Key: XKOVNSLYFYYKJD-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro substitution on the benzamide ring and a 4-fluorobenzyl group attached to the amide nitrogen. Fluorine atoms in such compounds often enhance metabolic stability, lipophilicity, and target-binding affinity due to their electron-withdrawing properties and small atomic radius .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

2-fluoro-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11F2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18)

InChI Key

XKOVNSLYFYYKJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-fluoro-N-(4-fluorobenzyl)benzamide and its analogs is structured below, focusing on substituent patterns, biological activities, and applications.

2.1 Structural and Functional Differences
Compound Name Substituents Key Features Biological Activity Application Reference
2-Fluoro-N-(4-fluorobenzyl)benzamide 2-fluoro (benzamide), 4-fluorobenzyl (N-substituent) Dual fluorine substitution enhances lipophilicity and potential selectivity Not explicitly reported Drug development scaffold
AS-4370 (Mosapride analog) 4-amino-5-chloro-2-ethoxy, morpholinyl, 4-fluorobenzyl Morpholine ring improves gastrokinetic activity; lacks dopamine D2 antagonism Gastroprokinetic Gastric motility disorders
(E)-2-fluoro-N-(4-...)benzamide (Compound 17) 2-fluoro, 4-fluorobenzyl, hydroxamic acid Dual HDAC/PARP inhibition; 4.1× less cytotoxic to normal cells vs. SAHA Anti-proliferative Cancer therapy
4-Fluoro-N-indan-2-yl benzamide 4-fluoro (benzamide), indan-2-yl Indan group confers cardiovascular activity Vasodilation, anti-anginal Cardiovascular diseases
N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide 5-fluoro (pyrimidine), 4-methylbenzyl Pyrimidine core with methylbenzyl enhances antifungal activity Antifungal Agricultural fungicides
2.2 Key Insights from Structural Comparisons
  • Fluorine Position: The 2-fluoro substitution in the target compound contrasts with 4-fluoro analogs (e.g., 4-fluoro-N-indan-2-yl benzamide).
  • N-Substituents : The 4-fluorobenzyl group is shared with AS-4370 and Compound 15. In AS-4370, this group contributes to selective serotonin 5-HT4 receptor agonism, enhancing gastric motility without dopamine D2 side effects . In Compound 17, it aids in dual HDAC/PARP inhibition, improving cancer cell selectivity .
  • Hybrid Scaffolds : Compounds like N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide demonstrate that integrating heterocycles (e.g., pyrimidine) expands applications to antifungal uses .
2.3 Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability. For example, Compound 17’s anti-proliferative activity correlates with enhanced cellular uptake due to fluorine placement .
  • Crystallography : Analogs like N-(2,4-difluorophenyl)-2-fluorobenzamide () and N-(2-nitrophenyl)-4-bromo-benzamide () highlight how substituents affect crystal packing and stability, which are critical for formulation .
  • Synthetic Purity : HRMS and HPLC data (e.g., ) ensure structural fidelity and enantiomeric excess (>95%), minimizing off-target effects in bioactive analogs .

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